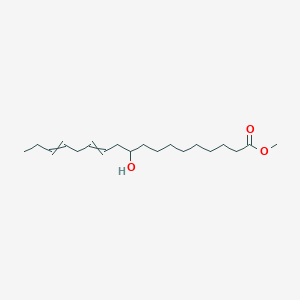
2-Propen-1-one, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] is a complex organic compound known for its unique structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: A simpler structure with similar biological activities.
Flavonoids: Compounds with a similar backbone but different functional groups.
Curcumin: A well-known compound with similar anti-inflammatory and antioxidant properties.
Uniqueness
2-Propen-1-one, 1,1’-(4,6-dihydroxy-1,3-phenylene)bis[3-phenyl-] is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its dual phenyl rings and hydroxyl groups contribute to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
32140-69-5 |
|---|---|
Formule moléculaire |
C24H18O4 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-[2,4-dihydroxy-5-(3-phenylprop-2-enoyl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H18O4/c25-21(13-11-17-7-3-1-4-8-17)19-15-20(24(28)16-23(19)27)22(26)14-12-18-9-5-2-6-10-18/h1-16,27-28H |
Clé InChI |
CAAJXTJDBCGUNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
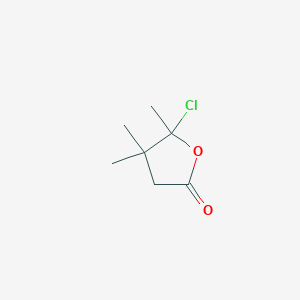
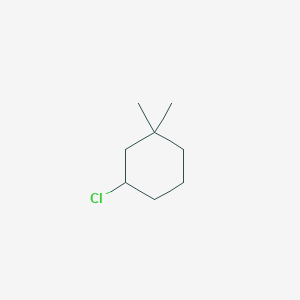
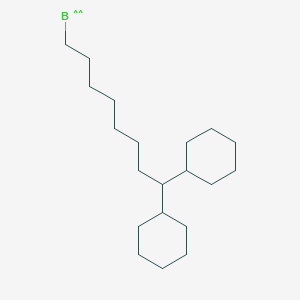
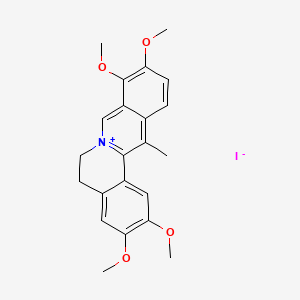
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
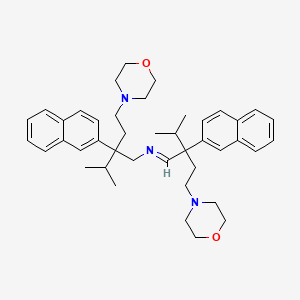
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
